![molecular formula C20H19ClN2O4 B2388807 2-[(3-Chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one CAS No. 899968-19-5](/img/structure/B2388807.png)
2-[(3-Chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(3-Chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one” is a derivative of pyridazin-3(2H)-one . Pyridazin-3(2H)-one derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities . They are known for their wide range of pharmacological properties such as antihypertensive, platelet aggregation inhibitory, cardiotonic activities and some are also well known for their pronounced analgesic, anti-inflammatory, antinociceptive, and antiulcer activities . Recently, they have also been reported as antidiabetic, anticonvulsant, antiasthmatic, and antimicrobial agents .
Synthesis Analysis
The pyridazin-3(2H)-one skeleton was first prepared by E. Fischer by cyclizing the phenylhydrazone of levulinic acid followed by oxidation in the presence of PCl5 . The most common synthesis consists of the reaction of hydrazine or aryl hydrazines either with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Efficient Synthesis and Novel Derivatives : A study reported efficient synthesis routes and reactions for novel indolylpyridazinone derivatives, demonstrating potential biological activities. These derivatives were synthesized through a series of reactions starting from specific acids and indoles, leading to a variety of pyridazinone derivatives with potential antibacterial properties (Abubshait, 2007).
Pharmacological Investigations : Another research focused on the synthesis of pyridazine derivatives substituted in the 3- and 6-position for pharmacological investigations. Some derivatives exhibited anticonvulsive properties and blood pressure-lowering effects similar to known drugs, highlighting the therapeutic potential of these compounds (Druey et al., 1954).
Molecular Structure and Interactions
Structural Analysis and Theoretical Studies : A detailed study on the synthesis, structure analysis, and theoretical calculations of a triazolopyridazine compound revealed insights into its molecular structure, intermolecular interactions, and packing, contributing to the understanding of the structural aspects of such compounds (Sallam et al., 2021).
Molecular Docking and Antimicrobial Agents : Research on the synthesis and molecular docking of oxazole clubbed pyridyl-pyrazolines indicated significant anticancer and antimicrobial potential. The synthesized compounds underwent in vitro testing against various pathogens, demonstrating their utility in overcoming microbial resistance (Katariya et al., 2021).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(3-chlorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O4/c1-25-17-10-14(11-18(26-2)20(17)27-3)16-7-8-19(24)23(22-16)12-13-5-4-6-15(21)9-13/h4-11H,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLHVICRKAODAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chlorobenzyl)-6-(3,4,5-trimethoxyphenyl)pyridazin-3(2H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

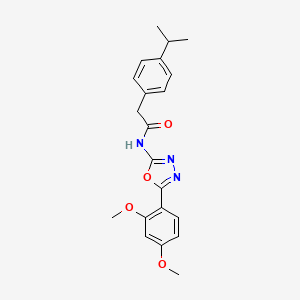
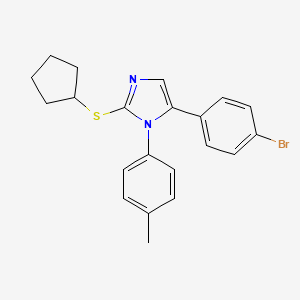

![N-mesityl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2388732.png)

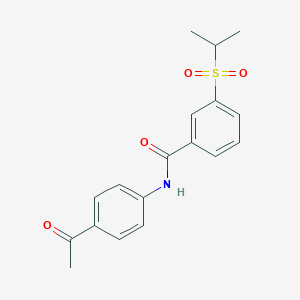
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2388735.png)

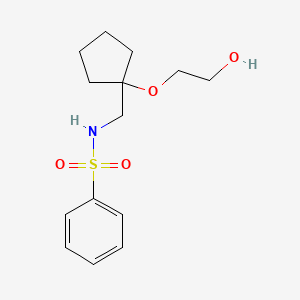
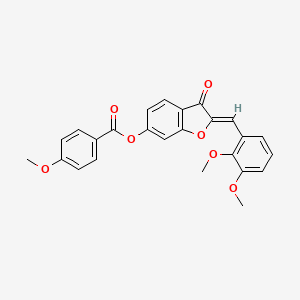

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2388744.png)
![1-(4-Chloro-3-methylphenyl)-4-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2388745.png)
![1H,4H,5H,6H-cyclopenta[d]imidazole-2-carbaldehyde](/img/structure/B2388747.png)